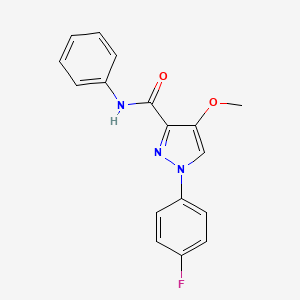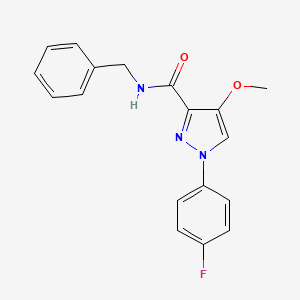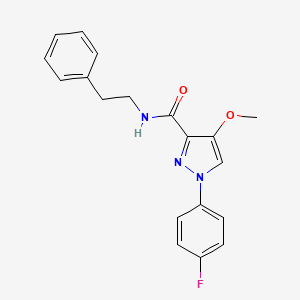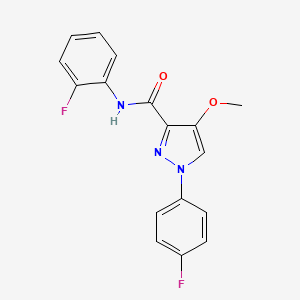
1-(4-fluorophenyl)-4-methoxy-N-phenyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the carboxamide group, and the fluorophenyl group would all contribute to the overall structure. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole ring is a site of potential reactivity, especially at the nitrogen atoms. The carboxamide group could also participate in reactions, particularly those involving nucleophilic attack at the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用
1-(4-fluorophenyl)-4-methoxy-N-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential use in a variety of scientific research applications. In particular, this compound has been studied for its potential use in drug synthesis, medicinal chemistry, and material science. In drug synthesis, this compound has been studied for its potential use in the synthesis of anti-inflammatory and anti-cancer drugs. In medicinal chemistry, this compound has been studied for its potential use in the synthesis of compounds with anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use in material science, as it has been shown to have potential applications in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-phenyl-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed that this compound may act as an agonist of certain receptors in the body, such as the cannabinoid receptor. Additionally, this compound may also act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have anti-inflammatory, anti-cancer, and anti-oxidative properties. Additionally, this compound has been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease.
実験室実験の利点と制限
The use of 1-(4-fluorophenyl)-4-methoxy-N-phenyl-1H-pyrazole-3-carboxamide in laboratory experiments has several advantages. For example, this compound is a simple and efficient synthesis method, and can be used to synthesize a variety of pyrazole-based compounds. Additionally, this compound is relatively stable and can be stored for long periods without significant degradation. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not water soluble, which can make it difficult to use in certain experiments. Additionally, this compound is not very soluble in organic solvents, which can also limit its use in certain experiments.
将来の方向性
The potential applications of 1-(4-fluorophenyl)-4-methoxy-N-phenyl-1H-pyrazole-3-carboxamide are still being explored, and there are many potential future directions for research. For example, further research could be conducted to explore the potential use of this compound in the synthesis of novel compounds with anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to explore the potential use of this compound in the synthesis of polymers and other materials. Additionally, further research could be conducted to explore the potential use of this compound in the treatment of certain neurological disorders, such as Alzheimer's disease. Finally, further research could be conducted to explore the potential use of this compound in drug delivery systems.
合成法
1-(4-fluorophenyl)-4-methoxy-N-phenyl-1H-pyrazole-3-carboxamide can be synthesized through a process known as the Biginelli reaction. This reaction involves the condensation of a substituted aldehyde, an aromatic ketone, and urea or thiourea in the presence of an acid catalyst. This reaction produces a variety of pyrazolones, including this compound. The Biginelli reaction is a simple and efficient method for the synthesis of this compound, and has been used in many studies for the synthesis of other pyrazole-based compounds.
Safety and Hazards
特性
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-23-15-11-21(14-9-7-12(18)8-10-14)20-16(15)17(22)19-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNGPZBFDWOAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(furan-2-carbonyl)piperazine](/img/structure/B6529746.png)


![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529766.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529769.png)

![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529791.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529801.png)

![1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)


